molecular formula C21H26N6O B6432288 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2640828-99-3

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6432288
CAS No.: 2640828-99-3
M. Wt: 378.5 g/mol
InChI Key: DOGQPISNPVGBTH-UHFFFAOYSA-N
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Description

The compound is a part of a series of novel triazole-pyrimidine-based compounds . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound is synthesized via a series of reactions. The synthesis involves the design and characterization of the compounds by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further molecular docking studies have shown that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include intramolecular cyclization and direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by various spectroscopic techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Properties

IUPAC Name

3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-17-9-12-27(24-17)21-8-7-20(22-23-21)26-15-13-25(14-16-26)11-10-18-3-5-19(28-2)6-4-18/h3-9,12H,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQPISNPVGBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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